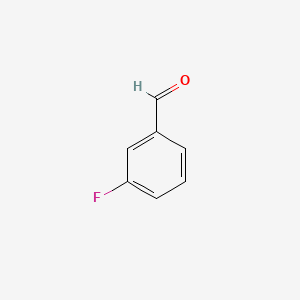

3-Fluorobenzaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO/c8-7-3-1-2-6(4-7)5-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKNVEVCWAAOMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060027 | |

| Record name | Benzaldehyde, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-48-4 | |

| Record name | 3-Fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluorobenzaldehyde and Its Derivatives

Established Synthetic Routes for 3-Fluorobenzaldehyde

The synthesis of this compound is well-documented, with two primary strategies being the oxidation of precursor alcohols and alternative methods starting from different functionalized benzenes.

A highly efficient and chemoselective method for synthesizing this compound is through the aerobic oxidation of its corresponding primary alcohol, 3-fluorobenzyl alcohol. Research has demonstrated a catalytic system that provides high yields under mild conditions.

One established procedure involves stirring the alcohol in acetonitrile (B52724) at room temperature, open to the air. google.com The catalytic system comprises copper(I) triflate (CuOTf), (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical (TEMPO), and 4-(Dimethylamino)pyridine (DMAP). google.com This method is notable for its high efficiency, achieving a 95% yield of this compound in just 1.5 hours. google.com

Table 1: Catalytic Aerobic Oxidation of 3-Fluorobenzyl Alcohol Data sourced from Tetrahedron, 2014. google.com

| Precursor | Catalyst System | Solvent | Temperature | Time (h) | Yield (%) |

| 3-Fluorobenzyl alcohol | CuOTf, (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, TEMPO, DMAP | Acetonitrile | 25°C | 1.5 | 95 |

Beyond alcohol oxidation, other methods have been developed to produce this compound, including the oxidation of 3-fluorotoluene (B1676563) and the formylation of fluorobenzene.

Oxidation of 3-Fluorotoluene: A method for the continuous oxidation of 3-fluorotoluene (m-fluorotoluene) utilizes a specialized tubular reactor. In this process, 3-fluorotoluene is mixed with a carboxylic acid solvent and a metal complex catalyst, while an oxidant (like hydrogen peroxide) is mixed separately with a carboxylic acid solvent and a sodium salt. chemicalbook.com These two streams are continuously pumped into the reactor, where the reaction occurs at a controlled temperature. This method can produce this compound with yields ranging from 20% to 60%, with unreacted starting material being recycled. chemicalbook.com In other reported oxidations of m-fluorotoluene using air, a mixture of products including m-fluorobenzyl alcohol, m-fluorobenzaldehyde (51.8% selectivity), and m-fluorobenzoic acid can be obtained. libretexts.org

Gattermann-Koch Formylation: The Gattermann-Koch reaction is a classic method for introducing a formyl group (-CHO) onto an aromatic ring. echemi.comuni.lu This reaction traditionally involves reacting the aromatic compound with carbon monoxide (CO) and hydrogen chloride (HCl) under high pressure with a Lewis acid catalyst like aluminum chloride (AlCl₃). uni.lugoogle.com The process generates a formyl cation ([HCO]⁺) as the key electrophile which then attacks the benzene (B151609) ring. uni.lusigmaaldrich.com While its application to fluorinated benzaldehydes has been less explored, a modified process has been developed for the formylation of fluorobenzene. google.com This improved method operates at relatively low pressure and temperature, using only a catalytic amount of acid, which represents a significant advancement over traditional Gattermann-Koch conditions. google.com

Synthesis of Halogenated this compound Derivatives

The introduction of a halogen, such as bromine, onto the fluorobenzaldehyde scaffold creates valuable intermediates for pharmaceuticals and agrochemicals. chemicalbook.com The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the existing substituents.

In the case of this compound, the fluorine atom is a deactivating, ortho-, para-director, while the aldehyde group is a deactivating, meta-director. libretexts.orgyoutube.com These conflicting effects can lead to mixtures of products, and the strong deactivation of the ring makes direct bromination challenging. Furthermore, the aldehyde group is susceptible to oxidation under harsh bromination conditions. researchgate.net For these reasons, many documented procedures involve the bromination of other isomers, like 4-fluorobenzaldehyde (B137897) or 2-fluorobenzaldehyde, where the directing effects are more aligned, or they utilize multi-step pathways starting from different precursors. google.comchemicalbook.com

To illustrate the principles of halogenation on this class of compounds, the bromination of 4-fluorobenzaldehyde serves as a well-documented example.

Electrophilic aromatic bromination is a standard method for adding a bromine atom to an aromatic system. chemicalbook.com The reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to polarize the bromine molecule (Br₂), making it a more potent electrophile (Br⁺). libretexts.orglumenlearning.com The electrophile then attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (a sigma complex), from which a proton is lost to restore aromaticity and yield the final product. libretexts.orglumenlearning.com

In a patented process for producing 3-bromo-4-fluorobenzaldehyde (B1265969), 4-fluorobenzaldehyde is treated with bromine in the presence of a catalyst system containing oleum, iodine, and zinc bromide. google.com This approach yields the desired product after reaction at temperatures between 25°C and 65°C. google.com

Table 2: Example of Electrophilic Bromination of 4-Fluorobenzaldehyde Data sourced from patent WO2010086877A2. google.com

| Starting Material | Reagents | Temperature | Product |

| 4-Fluorobenzaldehyde | Bromine, Oleum, Iodine, Zinc Bromide | 25-65°C | 3-Bromo-4-fluorobenzaldehyde |

Conventional bromination often uses liquid bromine, which is highly toxic, corrosive, and volatile. nih.gov Green chemistry principles encourage the use of safer, more environmentally benign alternatives.

One such approach is the use of sodium bromide (NaBr) or potassium bromide (KBr) as the bromine source in combination with an oxidant. google.comchemicalbook.com A patent describes a method for synthesizing 3-bromo-4-fluorobenzaldehyde that aligns with green chemistry principles by avoiding the direct use of hazardous liquid bromine. google.com In this process, 4-fluorobenzaldehyde is dissolved in dichloromethane, and an aqueous solution of sodium bromide and hydrochloric acid is added. The reaction is initiated by the dropwise addition of sodium hypochlorite (B82951) solution while being subjected to ultrasonic waves. google.com This ultrasound-assisted method is efficient, uses readily available and less hazardous materials, and achieves high yields (90-92%). google.com

Another green method involves using a stable, solid bromide/bromate couple (e.g., NaBr/NaBrO₃) in an aqueous acidic medium, which generates the reactive brominating species in situ, providing an efficient and practical alternative to liquid bromine. sigmaaldrich.comresearchgate.net

Chlorination Methodologies

The synthesis of this compound can be effectively achieved through the chlorination of 3-fluorotoluene, followed by hydrolysis. This method primarily involves the free-radical chlorination of the methyl group on the benzene ring.

A principal industrial approach for producing benzaldehydes involves the side-chain chlorination of the corresponding toluene (B28343). durham.ac.uk This reaction proceeds via a free-radical mechanism, which can be initiated by UV irradiation or a chemical radical initiator. The process transforms the methyl group of 3-fluorotoluene into a dichloromethyl group, forming 3-fluorobenzal chloride. Subsequent hydrolysis of this intermediate yields the desired this compound. durham.ac.uk

The free-radical chlorination mechanism consists of three stages:

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) or another chlorine source to form two chlorine radicals (Cl•). This step typically requires energy in the form of heat or UV light. Alternatively, a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) can be used.

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 3-fluorotoluene, creating a benzyl (B1604629) radical and hydrogen chloride (HCl). This benzyl radical then reacts with another chlorine molecule to form 3-fluorobenzyl chloride and a new chlorine radical, which continues the chain reaction. Further chlorination leads to the formation of 3-fluorobenzal chloride.

Termination: The reaction concludes when radicals combine to form stable, non-reactive molecules.

Recent research has focused on developing more efficient and environmentally benign chlorination methods. One such advancement is the use of N,N-dichloroacetamide as the chlorinating agent, mediated by visible light. This metal-free process avoids the use of harsh reagents and provides a high yield of the chlorinated product. For instance, the visible-light-driven chlorination of toluene using N,N-dichloroacetamide can achieve yields as high as 79%. Another approach involves using sulfuryl chloride (SO₂Cl₂) in the presence of a free-radical initiator, which is a common laboratory method for such transformations. chimia.ch

The table below summarizes various chlorination approaches applicable to the synthesis of this compound precursors.

Table 1: Chlorination Methodologies for Toluene Derivatives

| Method | Chlorinating Agent | Initiator/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Industrial Side-Chain Chlorination | Chlorine (Cl₂) | UV light or Heat | Commercial method for benzaldehyde (B42025) production; can lead to polychlorinated products. | durham.ac.uk |

| Free-Radical Chlorination | Sulfuryl chloride (SO₂Cl₂) | 2,2`-azobis[cyclohexanenitrile] (ABCN) | Common laboratory method; offers good control over the reaction. | |

| Visible-Light Mediated Chlorination | N,N-dichloroacetamide | Visible Light | Metal-free process; does not require external radical initiators or additives. |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of this compound to reduce environmental impact and improve safety. These approaches focus on using less hazardous reagents, employing catalytic methods, and utilizing alternative energy sources.

A significant green strategy involves the direct oxidation of 3-fluorotoluene. One patented method utilizes manganese(III) oxide (Mn₂O₃) as an oxidant in the presence of sulfuric acid. This process reports high yields of up to 90% and, crucially, the generated manganese sulfate (B86663) can be recovered and converted back to Mn₂O₃, creating a recyclable system that minimizes heavy metal waste. The reaction is typically conducted at temperatures between 40-80°C.

Another green oxidation method involves the use of ferric nitrate (B79036) in an air atmosphere for the oxidation of benzyl alcohols to benzaldehydes. This system establishes a green cyclic oxidation where the catalyst is regenerated in situ. Oxygen from the air facilitates the elimination of nitrogen monoxide (NO) and reinforces the catalytic cycle of iron (Fe²⁺/Fe³⁺), making it an efficient and environmentally considerate process. This method can be applied to the oxidation of 3-fluorobenzyl alcohol, an intermediate in the synthesis of this compound.

The application of alternative energy sources also aligns with green chemistry. Ultrasonic irradiation, for example, can significantly enhance reaction rates and efficiency, often without the need for solvents or catalysts. This technique improves mass transfer and can reduce the formation of by-products. Furthermore, photocatalysis represents a burgeoning field in green synthesis. The use of light to drive chemical reactions, such as the photocatalytic oxidation of benzyl alcohol to benzaldehyde in microreactors, offers a sustainable pathway that can operate under mild conditions.

The following table outlines several green chemistry approaches for the synthesis of this compound and related compounds.

Table 2: Green Chemistry Approaches in Aldehyde Synthesis

| Approach | Reagents/Catalyst | Conditions | Green Chemistry Principle | Reference |

|---|---|---|---|---|

| Catalytic Oxidation | 3-Fluorotoluene, Mn₂O₃, H₂SO₄ | 40-80°C | Use of a recyclable catalyst, high atom economy. | |

| Aerobic Oxidation | Benzyl Alcohol, Ferric Nitrate, O₂ (Air) | Mild, aerobic conditions | Use of a green oxidant (air), catalytic cycle reduces waste. | |

| Ultrasound-Assisted Synthesis | Various (e.g., Mannich-type reactions) | Ultrasonic irradiation (e.g., 25 kHz) | Energy efficiency, reduction or elimination of solvents and catalysts. | |

| Photocatalysis in Microreactors | Benzyl Alcohol, Immobilized Carbon Nitride | UV light (392 nm), Aqueous solution | Use of renewable energy (light), catalyst reusability, waste reduction. |

Flow Chemistry Applications in Synthesis of this compound Related Building Blocks

Flow chemistry, particularly using microreactors, offers significant advantages for the synthesis of this compound and its related building blocks. This technology enables precise control over reaction parameters, enhances safety, and facilitates scalability.

The synthesis of benzaldehydes from benzyl dichlorides is a process that benefits greatly from flow chemistry. A continuous flow method for the hydrolysis of benzyl dichloride in a microchannel reactor can reduce reaction times from hours in a traditional batch process to mere minutes. chimia.ch This dramatic increase in efficiency is due to the superior heat and mass transfer in microreactors. Such a process for producing this compound from 3-fluorobenzal chloride would be safer, more efficient, and produce less waste. chimia.ch

Flow microreactors are particularly valuable in organo-fluorine chemistry. [2, 4] Many fluorination reactions involve hazardous reagents or unstable intermediates. The enclosed, small-volume environment of a microreactor minimizes risks associated with handling toxic gases like elemental fluorine or thermally unstable reagents like diethylaminosulfur trifluoride (DAST). [2, 4] The large surface-area-to-volume ratio allows for highly efficient heat exchange, preventing thermal runaway and improving the selectivity of reactions that are highly exothermic.

A method for the continuous oxidation of m-fluorotoluene to this compound using a tubular reactor has been described. In this process, solutions of the substrate and the oxidant are pumped into the reactor, where the reaction time (residence time) and temperature are precisely controlled, leading to efficient conversion. Furthermore, flow chemistry simplifies the purification process by enabling the use of in-line scavenger resins and solid-supported reagents, which can remove excess reagents and by-products without the need for traditional aqueous workups and column chromatography.

The table below highlights the advantages of using flow chemistry for the synthesis of benzaldehyde-related building blocks.

Table 3: Advantages of Flow Chemistry in Synthesis

| Application | Key Advantage | Description | Reference |

|---|---|---|---|

| Hydrolysis of Benzyl Dichloride | Reduced Reaction Time | Reaction time is shortened from hours to minutes compared to batch processing. | chimia.ch |

| Handling Hazardous Reagents | Enhanced Safety | Small reaction volumes and superior temperature control minimize risks of explosions or runaway reactions. | [2, 4] |

| Organo-fluorine Synthesis | Improved Selectivity & Control | Precise control of temperature and mixing prevents side reactions and decomposition of unstable intermediates. | [2, 4] |

| Oxidation of m-Fluorotoluene | Process Intensification | Continuous processing allows for higher throughput and easier scalability compared to batch reactors. | |

| Purification | Simplified Workup | Use of scavenger resins and solid-phase reagents allows for in-line purification, reducing solvent waste and time. |

Compound Index

Reactivity and Mechanistic Investigations of 3 Fluorobenzaldehyde

Nucleophilic Addition Reactions of the Carbonyl Group

Nucleophilic addition is a fundamental reaction class for aldehydes, including 3-Fluorobenzaldehyde. These reactions are critical for forming new carbon-carbon and carbon-heteroatom bonds.

Aldehydes and ketones are characterized by a polar carbon-oxygen double bond, where the oxygen atom is more electronegative than the carbon atom. ncert.nic.in This polarity renders the carbonyl carbon electrophilic, making it susceptible to attack by nucleophiles. ncert.nic.inlibretexts.org The general mechanism begins with the nucleophile attacking the electrophilic carbonyl carbon. khanacademy.org This attack forces the rehybridization of the carbon atom from sp² (trigonal planar) to sp³ (tetrahedral), breaking the C=O pi bond and pushing the electrons onto the oxygen atom to form a tetrahedral alkoxide intermediate. ncert.nic.inlibretexts.org In the subsequent step, this negatively charged intermediate is protonated by an acid or the solvent to yield an electrically neutral alcohol product. libretexts.org Aldehydes are generally more reactive in nucleophilic additions than ketones due to both steric and electronic factors. ncert.nic.instackexchange.com Sterically, the single substituent and hydrogen atom on an aldehyde present less hindrance to an incoming nucleophile compared to the two bulkier alkyl or aryl groups on a ketone. ncert.nic.in

The fluorine atom at the meta-position of this compound exerts a powerful influence on the reactivity of the carbonyl group. Fluorine is the most electronegative element, and its primary electronic influence in this context is a strong electron-withdrawing inductive effect (-I effect). stackexchange.com This effect pulls electron density from the benzene (B151609) ring, which in turn withdraws electron density from the attached aldehyde group.

This withdrawal of electron density makes the carbonyl carbon of this compound significantly more electron-deficient, or electrophilic, compared to unsubstituted benzaldehyde (B42025). ncert.nic.in The increased electrophilicity enhances the carbon's susceptibility to attack by nucleophiles, thereby increasing the rate of nucleophilic addition reactions. rsc.org While fluorine also has a +M (mesomeric or resonance) effect, the inductive effect is generally considered more dominant for halogens in many contexts, especially from the meta position where resonance effects are minimized. The enhanced reactivity due to this electronic influence is a key feature of fluorinated aldehydes in organic synthesis. rsc.org

Table 1: Relative Electrophilicity of Substituted Benzaldehydes

| Compound | Substituent Effect | Relative Electrophilicity of Carbonyl Carbon | Expected Reactivity toward Nucleophiles |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Strongly Electron-Withdrawing (-I, -M) | Very High | Highest |

| This compound | Electron-Withdrawing (-I) | High | High |

| Benzaldehyde | Neutral (Reference) | Moderate | Moderate |

| 4-Methylbenzaldehyde | Electron-Donating (+I, +M) | Low | Low |

A classic example of nucleophilic addition is the formation of cyanohydrins. Aldehydes react with hydrogen cyanide (HCN) to produce a cyanohydrin, a molecule containing both a nitrile (-CN) and a hydroxyl (-OH) group attached to the same carbon. ncert.nic.infiveable.me The reaction is typically catalyzed by a base, which deprotonates the weakly acidic HCN to generate the cyanide ion (CN⁻). ncert.nic.inyoutube.com The cyanide ion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of this compound. youtube.com This attack forms the tetrahedral alkoxide intermediate, which is subsequently protonated by a molecule of HCN or a weak acid in the medium to yield the final this compound cyanohydrin. ncert.nic.inyoutube.com These cyanohydrin products are valuable synthetic intermediates, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine. fiveable.me

Condensation Reactions Involving this compound

Condensation reactions are a cornerstone of carbon-carbon bond formation, where two molecules join with the loss of a small molecule, typically water. This compound is a versatile substrate for these transformations.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgmdpi.com The reaction is generally catalyzed by a weak base, such as an amine like piperidine (B6355638) or pyridine. pw.livechemistrylearner.com

In this reaction, this compound serves as the electrophilic aldehyde component. The mechanism involves the base deprotonating the active methylene compound (e.g., malononitrile (B47326), diethyl malonate) to form a resonance-stabilized carbanion (enolate). scienceinfo.comyoutube.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound. sigmaaldrich.com The resulting adduct typically undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield a stable α,β-unsaturated product. chemistrylearner.comsigmaaldrich.com The use of fluorinated benzaldehydes in these reactions is common for producing intermediates for pharmaceuticals and other fine chemicals. nih.govwikipedia.org

Table 2: Example of a Knoevenagel Condensation with this compound

| Aldehyde Component | Active Methylene Component | Typical Catalyst | General Product |

|---|---|---|---|

| This compound | Malononitrile | Piperidine | 2-(3-Fluorobenzylidene)malononitrile |

| This compound | Diethyl malonate | Pyridine | Diethyl 2-(3-fluorobenzylidene)malonate |

| This compound | Ethyl acetoacetate | Piperidine | Ethyl 2-acetyl-3-(3-fluorophenyl)acrylate |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. tcichemicals.comorganic-chemistry.org this compound is an effective component in various MCRs due to the reactivity of its aldehyde group.

These reactions often proceed through a cascade of elementary steps. For instance, a three-component reaction can be designed involving a fluorinated benzaldehyde, an active methylene compound, and a nucleophile like a secondary amine. mdpi.com A plausible mechanism for such a reaction involves an initial Knoevenagel condensation between this compound and the active methylene compound. mdpi.comnih.gov The resulting electron-deficient α,β-unsaturated product is then highly activated for a subsequent Michael addition by the amine nucleophile. mdpi.com The efficiency and atom economy of MCRs make them attractive for generating libraries of complex molecules for applications in medicinal chemistry and materials science. frontiersin.orgfrontiersin.org

Table 3: Representative Multicomponent Reaction Scheme

| Component 1 | Component 2 | Component 3 | Reaction Type |

|---|---|---|---|

| This compound | β-Ketonitrile | Secondary Amine (e.g., Pyrrolidine) | Knoevenagel Condensation followed by Michael Addition or Nucleophilic Aromatic Substitution mdpi.com |

Substitution Reactions and Reactivity at the Aromatic Ring

The reactivity of the aromatic ring in this compound is dictated by the electronic properties of its two substituents: the fluorine atom and the aldehyde group. The interplay of their inductive and resonance effects governs the molecule's behavior in both nucleophilic and electrophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) involving Fluorine

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The reaction generally proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comstackexchange.com For the reaction to occur, the aromatic ring must be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups. libretexts.org

A key feature of the SNAr mechanism is that the initial attack of the nucleophile is the slow, rate-determining step, as it disrupts the ring's aromaticity. stackexchange.com Consequently, the leaving group's ability to stabilize the intermediate via electron withdrawal is more important than its stability as a free anion. Fluorine, being the most electronegative element, exerts a powerful inductive effect that stabilizes the Meisenheimer complex, thereby increasing the reaction rate. masterorganicchemistry.comstackexchange.com This effect is so pronounced that fluorine often serves as a better leaving group for SNAr reactions than chlorine, bromine, or iodine, which is contrary to the trend seen in aliphatic SN2 reactions. stackexchange.comlibretexts.org The stabilization is most effective when the electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for delocalization of the negative charge onto the activating group. masterorganicchemistry.comlibretexts.org

In the case of this compound, the aldehyde group is meta to the fluorine atom. This positioning is not optimal for stabilizing the negative charge of the Meisenheimer complex through resonance. Research has shown that under conditions where other fluorinated aromatic aldehydes undergo SNAr, this compound may not react. For instance, in base-catalyzed Claisen-Schmidt condensations using methanol (B129727) as a solvent, no substitution of the fluorine atom was observed for this compound, whereas polyfluorinated rings showed substitution. acgpubs.org This suggests that a single aldehyde group in the meta position does not sufficiently activate the ring for nucleophilic attack on the fluorine-bearing carbon under certain conditions. acgpubs.org However, the reactivity can be enhanced if the aldehyde participates in a reaction that increases its electron-withdrawing character, making the entire molecule more susceptible to subsequent SNAr. mdpi.com

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The substituent already present on the ring influences both the rate of the reaction and the position (regioselectivity) of the new substituent. Substituents are classified as either activating (making the reaction faster than with benzene) or deactivating (making it slower), and as either ortho, para-directing or meta-directing. makingmolecules.comlibretexts.org

This compound presents a case of competing directives, as both of its substituents are deactivating but direct incoming electrophiles to different positions.

Aldehyde Group (-CHO): The carbonyl group is strongly deactivating due to its electron-withdrawing inductive and resonance effects. It pulls electron density from the ring, making it less nucleophilic and thus less reactive toward electrophiles. It is a meta-director. ncert.nic.in

Fluorine Atom (-F): As a halogen, fluorine is deactivating due to its strong electron-withdrawing inductive effect. libretexts.org However, it possesses lone pairs of electrons that can be donated to the ring through a resonance effect. This resonance donation stabilizes the cationic intermediate (the arenium ion) when the attack occurs at the ortho or para positions. Therefore, fluorine is an ortho, para-director, despite being a deactivating group. makingmolecules.comlibretexts.org

When both groups are present, the position of substitution is a result of their combined influence. The aldehyde group deactivates the ortho and para positions (C2, C4, C6) significantly, while the fluorine atom deactivates all positions through induction but activates the ortho and para positions relative to the meta position through resonance. The directing effects on the this compound ring are as follows:

The aldehyde at C1 directs meta to C3 and C5.

The fluorine at C3 directs ortho to C2 and C4, and para to C6.

The positions ortho and para to the fluorine (C2, C4, C6) are activated by its resonance effect, while the positions ortho and para to the aldehyde (C2, C4, C6) are strongly deactivated. The meta position relative to the aldehyde (C5) is the least deactivated by the carbonyl group. This complex interplay makes predicting the major product challenging without experimental data, as the outcome depends on the specific reaction conditions and the nature of the electrophile.

Catalytic Transformations of this compound

This compound serves as a versatile substrate in a variety of catalytic reactions, leveraging both its aldehyde functionality and the electronic influence of the fluorine substituent.

Asymmetric Catalysis: Morita-Baylis-Hillman Reactions

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a nucleophile such as a tertiary amine or phosphine. nih.gov This atom-economic reaction creates a densely functionalized chiral allylic alcohol. organic-chemistry.org The development of asymmetric variants using chiral catalysts is a significant area of organocatalysis. mdpi.comrsc.org

This compound has been successfully employed as a substrate in asymmetric MBH reactions. In one study, the reaction between this compound and 2-cyclohexen-1-one (B156087) was catalyzed by a combination of a chiral bis(thiourea) organocatalyst and DABCO (1,4-diazabicyclo[2.2.2]octane). acs.org This system achieved a high yield and excellent enantioselectivity, demonstrating the substrate's suitability for this transformation. acs.org The bifunctional nature of the thiourea (B124793) catalyst, which can activate both the aldehyde and the enone through hydrogen bonding, is crucial for the reaction's success. rsc.org

The use of chiral Brønsted acids as catalysts has also been explored for the MBH reaction of various aromatic aldehydes. organic-chemistry.org

| Reactant A | Reactant B | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| This compound | 2-Cyclohexen-1-one | Chiral Bis(thio)urea + DABCO | 79 | 88 | acs.org |

Other Catalytic Redox Reactions

Catalytic redox reactions involving this compound include its formation via oxidation of the corresponding alcohol and its potential use in other transformations. The synthesis of this compound is often achieved through the selective oxidation of 3-fluorobenzyl alcohol.

A notable method employs a copper-based catalytic system. The oxidation of 3-fluorobenzyl alcohol can be carried out using copper(I) trifluoromethanesulfonate (B1224126) (CuOTf), TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl), and DMAP (4-dimethylaminopyridine) in acetonitrile (B52724), open to the air. chemicalbook.com This process provides an efficient route to this compound from its alcohol precursor. chemicalbook.com

| Substrate | Catalyst System | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 3-Fluorobenzyl alcohol | CuOTf, (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, TEMPO, DMAP | CH₃CN | 25 °C, open air | This compound | chemicalbook.com |

Organocatalytic Processes

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. mdpi.com this compound is a suitable substrate for various organocatalytic transformations that target the aldehyde functional group.

The Morita-Baylis-Hillman reaction, as detailed in section 3.4.1, is a prominent example of an organocatalytic process involving this compound. acs.org The catalysts used, such as chiral thioureas and amines like DABCO, are classic organocatalysts that operate without a metal center. acs.orgrsc.org

Beyond the MBH reaction, aldehydes are common electrophiles in other key organocatalytic reactions. For instance, the direct aldol reaction, which can be catalyzed by amino acids like proline or their derivatives, couples an aldehyde with a ketone. nih.gov While specific studies focusing on this compound in all types of these reactions are not always detailed, its fundamental reactivity as an aromatic aldehyde makes it a viable candidate for a wide range of processes mediated by enamine or other organocatalytic activation modes. nih.govbeilstein-journals.org

Reactivity in Specific Synthetic Sequences

The unique electronic properties of this compound make it an interesting candidate for synthetic sequences that require precise control over reactivity. The fluorine substituent at the meta position influences the electron density of the aromatic ring and the carbonyl group, thereby affecting its behavior in various chemical reactions.

Umpolung Reactivity

Umpolung, or polarity inversion, is a powerful strategy in organic synthesis that reverses the normal reactivity of a functional group. In the case of aldehydes, the carbonyl carbon is typically electrophilic. Umpolung strategies transform this carbon into a nucleophilic species, an acyl anion equivalent, which can then react with electrophiles.

One prominent method for achieving Umpolung of aromatic aldehydes is through the use of N-heterocyclic carbene (NHC) catalysts. The catalytic cycle of the NHC-catalyzed benzoin (B196080) condensation, a classic Umpolung reaction, begins with the nucleophilic attack of the NHC on the aldehyde's carbonyl carbon. This is followed by a proton transfer to generate the Breslow intermediate, which is a key nucleophilic species. This intermediate then attacks a second molecule of the aldehyde, ultimately leading to the formation of an α-hydroxy ketone, known as a benzoin. While the general mechanism is well-established for aromatic aldehydes, specific studies on the asymmetric homo-benzoin condensation of this compound have been explored, focusing on achieving high yields and enantioselectivity through the use of various chiral NHC catalysts. beilstein-journals.orgwmich.edunih.gov Electron-deficient aromatic aldehydes, such as this compound, are known to react more sluggishly in some NHC-catalyzed reactions compared to their electron-rich counterparts. wmich.edu

Another classical and widely employed method for the Umpolung of aldehydes is the Corey-Seebach reaction. wikipedia.orgjk-sci.comorganic-chemistry.org This method involves the conversion of the aldehyde into a 1,3-dithiane (B146892) by reacting it with 1,3-propanedithiol. The resulting dithiane can be deprotonated at the C2 position using a strong base, such as n-butyllithium, to generate a nucleophilic acyl anion equivalent. This lithiated dithiane can then react with a variety of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds. wikipedia.orgjk-sci.com Subsequent hydrolysis of the dithiane moiety, often using a mercury(II) salt, regenerates the carbonyl group, affording a ketone or other acylated product. wikipedia.org This strategy effectively transforms the initially electrophilic aldehyde carbon into a nucleophilic center capable of forming new carbon-carbon bonds.

Derivatization Strategies for Fluorinated Aldehydes

The aldehyde functional group in this compound is readily amenable to a wide range of derivatization reactions, which are crucial for the synthesis of more complex molecules and for analytical purposes. These transformations take advantage of the carbonyl carbon's electrophilicity.

A significant derivatization strategy is the Knoevenagel condensation , which involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. nih.govniscpr.res.inbhu.ac.inunifap.br This reaction is a reliable method for the formation of carbon-carbon double bonds. For instance, the reaction of this compound with active methylene compounds like malononitrile or ethyl cyanoacetate, typically catalyzed by a weak base, leads to the formation of α,β-unsaturated products. niscpr.res.in The reaction conditions for Knoevenagel condensations can often be mild, and various catalysts, including environmentally benign options, have been developed. nih.govniscpr.res.in

The Claisen-Schmidt condensation is another important derivatization reaction, specifically for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). sapub.orgrsc.org This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative. The reaction of this compound with acetophenone under solvent-free conditions using microwave activation has been shown to produce the corresponding fluorinated chalcone (B49325) in good yield. sapub.org

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Yield (%) | Reference |

| This compound | Acetophenone | (E)-1-phenyl-3-(3-fluorophenyl)prop-2-en-1-one | NaOH (solid), grinding | 75 | sapub.org |

Schiff base formation is a fundamental derivatization of aldehydes, involving their condensation with primary amines to form imines. ekb.egedu.krdsemanticscholar.orgresearchgate.net The reaction of this compound with various substituted anilines proceeds readily, often under reflux in an appropriate solvent, to yield the corresponding N-benzylideneanilines. These Schiff bases are valuable intermediates in the synthesis of heterocyclic compounds and are also investigated for their biological activities. The formation of the imine bond is typically confirmed by spectroscopic methods such as IR and NMR spectroscopy. researchgate.net

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| This compound | Substituted Anilines | N-(3-Fluorobenzylidene)anilines | Reflux in ethanol | researchgate.net |

These derivatization strategies underscore the versatility of this compound as a building block in organic synthesis, allowing for the construction of a diverse array of molecular architectures.

Applications of 3 Fluorobenzaldehyde in Complex Chemical Synthesis

Synthesis of Fluorinated Pharmaceuticals and Active Pharmaceutical Ingredients (APIs)

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy to enhance a drug's metabolic stability, binding affinity, and lipophilicity. 3-Fluorobenzaldehyde is a significant precursor in the synthesis of such fluorinated pharmaceuticals and APIs. chemimpex.com Its role as a key intermediate allows for the modification of chemical properties to improve the efficacy of various drugs. chemimpex.com

Researchers frequently utilize this compound in the creation of novel compounds, including potential drug candidates. chemimpex.com The presence of the fluorine atom can significantly alter the biological activity of a molecule, a feature that is exploited in drug discovery. chemimpex.com For example, it is a precursor in the synthesis of various biologically active compounds with potential therapeutic applications.

One area of investigation involves the synthesis of Schiff base compounds through condensation reactions with this compound. google.com Some of these Schiff bases, and their metal complexes, have demonstrated notable antimicrobial properties. google.com Additionally, cobalt-salen complexes derived from the related 3-fluoro-2-hydroxybenzaldehyde have shown potential anticancer activity. matrix-fine-chemicals.com In the fight against malaria, the development of new drug candidates is critical, and fluorinated compounds are being explored for their potential to yield effective treatments. nih.govhsppharma.com

Table 1: Examples of Drug Candidates and Scaffolds Synthesized from this compound Derivatives

| Drug Candidate/Scaffold | Therapeutic Area | Synthetic Role of Fluorobenzaldehyde Derivative |

| Schiff Bases | Antimicrobial | Condensation reaction to form the core structure. google.com |

| Cobalt-Salen Complexes | Anticancer | Used as a precursor for the salen ligand. matrix-fine-chemicals.com |

| Aldehyde Dehydrogenase (ALDH) Inhibitors | Cancer | Serves as a scaffold for analogues targeting ALDH isoforms. researchgate.net |

| Antimalarial Compounds | Infectious Disease | Building block for novel therapeutic agents against malaria. nih.govhsppharma.com |

This compound is instrumental in the synthesis of various biologically active compounds beyond initial drug candidates. Its derivatives are used to create complex molecular frameworks with specific biological targets. For instance, it has been used in the synthesis of 3-aminopyridin-2(1H)-one derivatives, which have shown significant cytoprotective effects. nih.gov

Another significant application is in the development of inhibitors for aldehyde dehydrogenases (ALDHs), enzymes that are overexpressed in various cancers. researchgate.net Analogues of 4-(Diethylamino)benzaldehyde (DEAB), a known ALDH inhibitor, have been synthesized using fluorobenzaldehyde derivatives to explore their impact on ALDH activity and their antiproliferative effects in cancer cells. researchgate.net Specifically, some of these novel compounds have shown potent and selective inhibitory activity against ALDH1A3 and ALDH3A1 isoforms. researchgate.net

The versatility of fluorobenzaldehydes is further demonstrated in multicomponent reactions, which are efficient methods for generating libraries of complex molecules. For example, the Knoevenagel condensation of 4-fluorobenzaldehyde (B137897) with β-ketonitriles and cyclic secondary amines has been explored to synthesize α-arylidene-β-ketonitriles, which are precursors to various pharmacologically active compounds. google.com

Fluorinated amines are an important class of compounds in medicinal chemistry due to their unique properties. chemicalbook.com The development of efficient synthetic strategies to access these molecules is an active area of research. chemicalbook.comottokemi.com Tandem SNAr-cyclocondensation reactions represent one strategy for synthesizing fluorinated heterocyclic compounds, such as 3-aminobenzofurans. google.comcanbipharma.com This method has been used to create libraries of novel fluorinated heterocyclic leads for medicinal chemistry projects. google.comcanbipharma.com

Other modern strategies focus on the use of novel reagents to introduce fluorinated groups. Fluoroalkyl amino reagents (FARs) have emerged as powerful tools for the introduction of various fluorinated moieties onto heterocyclic derivatives. guidechem.com These reagents provide an alternative to traditional methods and have expanded the toolkit for synthesizing complex fluorinated molecules. guidechem.com

Role in Agrochemical Production

This compound and its derivatives are important intermediates in the agrochemical industry for the production of effective pesticides and herbicides. chemimpex.comfao.org The inclusion of fluorine in these molecules can enhance their biological efficacy and stability.

The compound is used in the synthesis of efficient insecticides. fao.org For example, a derivative, 3-bromo-4-fluorobenzaldehyde (B1265969), serves as a key intermediate in the production of the pyrethroid insecticide flumethrin. google.com Flumethrin is an ectoparasiticide used in veterinary medicine to control ticks, lice, and mites on livestock. In the synthesis of flumethrin, the fluorinated benzaldehyde (B42025) portion of the molecule is crucial for its activity.

In the realm of herbicides, fluorinated compounds have also shown significant potential. Research into toxoflavin (B1683212) analogs, which have a core structure known for herbicidal properties, has shown that introducing a fluorinated benzene (B151609) ring can lead to compounds with high herbicidal activity against various weeds in both paddy and upland field conditions. researchgate.net

Table 2: Examples of Agrochemicals and Related Compounds Synthesized from Fluorobenzaldehyde Derivatives

| Agrochemical/Compound | Type | Role of Fluorobenzaldehyde Derivative |

| Flumethrin | Insecticide (Acaricide) | Intermediate (3-bromo-4-fluorobenzaldehyde) used in its synthesis. google.com |

| Toxoflavin Analogs | Herbicide | Introduction of a fluorinated benzene ring to enhance herbicidal activity. researchgate.net |

| Bleaching Herbicides | Herbicide | Used in the synthesis of novel 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. google.com |

Contribution to Advanced Materials Science Research

The unique properties imparted by the fluorine atom make this compound and related compounds valuable in the field of materials science. chemimpex.com Fluorinated compounds are explored in the development of advanced materials where their specific characteristics can enhance performance and durability. chemimpex.com

In polymer science, fluorinated compounds are used to create fluoropolymers, which are known for their remarkable properties. These properties include low surface energy, high resistance to water, oils, chemicals, and UV radiation, as well as excellent durability. These characteristics make fluoropolymers highly suitable for use as binders in high-performance coatings, particularly for exterior architectural applications that require exceptional weatherability.

This compound can be used as a precursor in the synthesis of various functionalized compounds, including polymers. chemimpex.com The development of novel fluoropolymers for coatings is an active area of research, with a focus on creating durable and resistant surfaces. Strategies are being examined for the effective cross-linking of new fluoropolymers on various substrates to create robust coatings that are resistant to environmental degradation. These advanced coatings have applications in textiles, providing oil and chemical repellency, and in other areas where high-performance surface protection is required.

Organic Light-Emitting Diodes (OLEDs) and Display Technologies

The introduction of fluorine into the molecular architecture of materials used in Organic Light-Emitting Diodes (OLEDs) is a widely adopted strategy to fine-tune their optoelectronic properties. scientific.net Fluorination can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects charge injection and transport, as well as the emission color and efficiency of the device. scientific.net While direct synthesis examples starting from this compound are not extensively documented in readily available literature, its role as a precursor to fluorinated stilbenes, chalcones, and other conjugated systems, which are key components of many OLED materials, is significant.

One common synthetic route to create the unsaturated linkages found in many organic electronic materials is the Wittig reaction . organic-chemistry.orgmasterorganicchemistry.com In this reaction, an aldehyde, such as this compound, reacts with a phosphonium (B103445) ylide to form an alkene. This method is highly versatile for creating carbon-carbon double bonds with good control over stereochemistry. For instance, the reaction of this compound with a suitable phosphonium ylide can generate fluorinated stilbene (B7821643) derivatives. These derivatives can serve as emissive materials or as scaffolds for more complex OLED components.

Another powerful tool for constructing the complex aromatic systems found in OLED materials is the Suzuki coupling reaction . libretexts.orgyoutube.com This palladium-catalyzed cross-coupling reaction forms a carbon-carbon single bond between an organoboron compound and an organohalide. A derivative of this compound, such as 3-bromo-4-fluorobenzaldehyde, could be coupled with an arylboronic acid to construct biaryl systems. These fluorinated biaryl units are common motifs in hole-transporting materials (HTMs) and host materials for phosphorescent OLEDs.

The development of blue fluorescent materials is a critical area of OLED research. researchgate.net Fluorinated derivatives are often employed to achieve the desired high energy emission and stability. While specific syntheses are proprietary, the general principles of organic synthesis suggest that this compound is a valuable starting material for accessing fluorinated aromatic structures that are central to the design of efficient blue emitters.

Semiconducting Materials and Acenes

Acenes, which are polycyclic aromatic hydrocarbons consisting of linearly fused benzene rings, are a class of organic semiconductors with significant potential in organic field-effect transistors (OFETs) and other electronic devices. researchgate.netresearchgate.net The introduction of fluorine atoms into the acene backbone is a key strategy to modify their electronic properties, such as increasing electron affinity and improving air stability. researchgate.net

The synthesis of fluorinated acenes often involves the construction of the polycyclic system from smaller, functionalized aromatic precursors. While direct routes from this compound to large acenes are multi-step and complex, it can serve as a foundational building block. For example, condensation reactions involving this compound could be employed to form larger aromatic systems that are then further elaborated into acenes.

The functionalization of acenes is crucial for improving their processability and tuning their solid-state packing, which directly impacts charge transport. researchgate.net Synthetic strategies that allow for the precise placement of fluorine atoms are highly sought after. The use of fluorinated starting materials like this compound provides a direct entry point for incorporating fluorine into specific positions within the target acene structure.

| Property Modification in Acenes via Fluorination | Effect |

| Electron Affinity | Increased, leading to improved n-type semiconducting behavior. |

| Air Stability | Enhanced due to the electron-withdrawing nature of fluorine. |

| Solid-State Packing | Influenced by intermolecular C-F···H and C-F···π interactions. |

| Solubility | Can be modified to improve solution processability. |

Liquid Crystals

Fluorinated compounds are of paramount importance in the field of liquid crystals (LCs), which are essential for modern display technologies like LCDs. researchgate.netrsc.org The introduction of fluorine atoms can significantly alter the dielectric anisotropy, viscosity, and other key physical properties of liquid crystalline materials. rsc.orgbiointerfaceresearch.com

A notable application of this compound is in the synthesis of liquid crystal intermediates. For example, a patented method describes the synthesis of 1-fluoro-3-[2-(trans-4-alkylcyclohexyl)ethyl]benzene, an important intermediate for high-performance liquid crystal compounds. The synthesis starts from this compound, which undergoes a Grignard reaction with a substituted cyclohexyl magnesium bromide, followed by dehydration and catalytic hydrogenation to yield the final product.

The synthesis of various fluorinated liquid crystals often relies on the assembly of different aromatic and aliphatic units. The aldehyde functional group of this compound allows for a wide range of chemical transformations, such as the formation of Schiff bases (imines) through condensation with anilines, or the creation of ester linkages, both of which are common structural motifs in liquid crystals. The presence of the fluorine atom on the benzene ring is crucial for achieving the desired physical properties of the final liquid crystal mixture. biointerfaceresearch.com

| Synthetic Utility of this compound in Liquid Crystal Synthesis | Reaction Type | Resulting Moiety |

| Grignard Reaction & Subsequent Steps | Carbon-Carbon Bond Formation | Substituted Alkylbenzene Core |

| Condensation with Anilines | Imine Formation | Schiff Base Linkage |

| Oxidation to Carboxylic Acid & Esterification | Ester Formation | Ester Linkage |

Precursor for Fluorinated Heterocycles

Fluorinated heterocyclic compounds are of immense interest in medicinal chemistry and agrochemicals due to the beneficial effects of fluorine on properties such as metabolic stability and binding affinity. nih.govtandfonline.comresearchgate.net this compound is a versatile precursor for the synthesis of a wide variety of fluorinated heterocycles. nih.gov

Condensation reactions are a common strategy for the synthesis of heterocycles. For example, the reaction of this compound with compounds containing active methylene (B1212753) groups, such as β-ketonitriles, in the presence of a base can lead to the formation of various heterocyclic systems. A study on the three-component condensation of 4-fluorobenzaldehyde with β-ketonitriles and secondary cyclic amines demonstrates a pathway involving a Knoevenagel condensation followed by an aromatic nucleophilic substitution of the fluorine atom. mdpi.comresearchgate.net A similar reactivity can be expected for this compound, providing access to a range of substituted heterocyclic structures.

Cycloaddition reactions also represent a powerful method for constructing heterocyclic rings. nih.gov While this compound itself is not a typical diene or dienophile, it can be converted into derivatives that can participate in such reactions. For instance, it can be transformed into a fluorinated chalcone (B49325), which can then act as a dienophile in a Diels-Alder reaction to form a six-membered heterocyclic ring.

Computational and Theoretical Investigations of 3 Fluorobenzaldehyde

Density Functional Theory (DFT) Studies

Solvent Effects on Electronic Properties

The surrounding solvent medium can significantly influence the electronic properties of a molecule like 3-fluorobenzaldehyde. These effects arise from the interactions between the solute and solvent molecules, which can alter the ground and excited state energy levels, leading to changes in the electronic absorption spectra. While specific experimental and extensive computational studies on the solvatochromism of this compound are not widely documented in the reviewed literature, the principles can be understood by examining studies on analogous compounds, such as 3-halopyridines. researchgate.net

The electronic properties of molecules in different solvent environments are often investigated using computational methods like Density Functional Theory (DFT). researchgate.net These studies typically calculate parameters such as total energies, dipole moments, and HOMO-LUMO energy gaps in various solvents. The choice of solvent, with its varying polarity and hydrogen bonding capabilities, can lead to noticeable shifts in the electronic absorption bands. figshare.com

Generally, an increase in solvent polarity can lead to a stabilization of either the ground state or the excited state of the solute molecule. For a molecule like this compound, which possesses a permanent dipole moment due to the electronegative fluorine and oxygen atoms, polar solvents are expected to interact more strongly than non-polar solvents.

The effect of the solvent on electronic transitions can be categorized as either a bathochromic shift (red shift) or a hypsochromic shift (blue shift). A bathochromic shift occurs when the energy difference between the ground and excited state decreases, resulting in absorption at a longer wavelength. Conversely, a hypsochromic shift is observed when the energy difference increases.

In a study on 3-halopyridines, it was found that vibrational frequencies and chemical properties were significantly affected by the solvent polarity. researchgate.net Similarly, for this compound, the n→π* and π→π* electronic transitions associated with the carbonyl group and the benzene (B151609) ring would be sensitive to the solvent environment. For instance, in polar protic solvents capable of hydrogen bonding, the lone pair electrons on the carbonyl oxygen can be stabilized, which may lead to a blue shift in the n→π* transition. Conversely, the more polar excited state of a π→π* transition is often stabilized more than the ground state in polar solvents, resulting in a red shift.

A systematic computational study would typically involve optimizing the geometry of this compound in the gas phase and in a series of solvents with varying dielectric constants. The electronic absorption spectra would then be calculated using methods like Time-Dependent Density Functional Theory (TD-DFT) combined with a solvent model, such as the Polarizable Continuum Model (PCM).

Table 1: Conceptual Data on Solvent Effects on the Electronic Properties of an Aromatic Aldehyde

| Solvent | Dielectric Constant (ε) | Calculated Absorption Maximum (λmax) for π→π* transition (nm) | Nature of Shift |

| n-Hexane | 1.88 | 240 | - |

| Chloroform (B151607) | 4.81 | 245 | Bathochromic |

| Ethanol | 24.55 | 248 | Bathochromic |

| Water | 80.10 | 250 | Bathochromic |

This table is illustrative and based on general principles of solvatochromism. The values are not from a specific study on this compound.

Time-Dependent Density Functional Theory (TD-DFT) Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. uci.edursc.org It is an extension of DFT, which is primarily a ground-state theory. TD-DFT is widely employed to simulate electronic absorption spectra by calculating vertical excitation energies and oscillator strengths of electronic transitions. uci.educhemrxiv.org

For this compound, TD-DFT simulations can provide detailed insights into its photophysical properties. The calculations would typically be performed using a chosen functional (e.g., B3LYP, CAM-B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). The output of a TD-DFT calculation provides a list of excited states, their corresponding excitation energies, and the oscillator strengths which relate to the intensity of the absorption peaks. nih.gov

The major electronic transitions in this compound are expected to be the n→π* transition, primarily involving the promotion of an electron from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group and the aromatic ring, and π→π* transitions, involving the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals of the benzene ring and the carbonyl group.

TD-DFT calculations can elucidate the nature of these transitions by analyzing the molecular orbitals involved. For instance, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often involved in the lowest energy electronic transition. The energy difference between these frontier molecular orbitals provides a preliminary indication of the electronic excitation energy.

Furthermore, TD-DFT can be used to study the influence of substituents and the solvent environment on the electronic spectra. rsc.org By incorporating a solvent model in the calculations, it is possible to simulate the absorption spectra in different media and compare them with experimental data. While specific TD-DFT studies on this compound are not prevalent in the searched literature, the methodology is standard for this class of molecules. A theoretical study would provide valuable data on the electronic structure and excited-state behavior of this compound.

Table 2: Representative Output of a TD-DFT Calculation for an Aromatic Aldehyde

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 3.95 | 314 | 0.002 | HOMO -> LUMO (n→π) |

| S2 | 4.88 | 254 | 0.250 | HOMO-1 -> LUMO (π→π) |

| S3 | 5.45 | 227 | 0.180 | HOMO -> LUMO+1 (π→π*) |

This table is a hypothetical representation of TD-DFT results for a molecule like this compound to illustrate the type of data generated.

Molecular Docking Studies of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery and design for predicting the binding affinity and interaction patterns of a ligand within the active site of a biological target.

While molecular docking studies specifically focused on derivatives of this compound are not widely reported in the reviewed literature, studies on structurally related compounds can provide a framework for how such investigations would be conducted. For example, derivatives of benzaldehyde (B42025) have been studied as inhibitors of various enzymes. nih.gov A study on derivatives of a fluorinated phenyl compound, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one, investigated its binding affinity against bacterial protein targets. nih.gov

In a typical molecular docking study of this compound derivatives, the derivatives would be designed and their three-dimensional structures generated. A specific protein target would be selected, and its structure would be obtained from a protein data bank. The docking simulation would then place the ligand into the active site of the protein and score the different binding poses based on a scoring function, which estimates the binding free energy. A more negative docking score generally indicates a more favorable binding interaction.

The results of a molecular docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. For derivatives of this compound, the fluorine atom could potentially participate in halogen bonding or other specific interactions that could enhance binding affinity. The aldehyde group could act as a hydrogen bond acceptor.

For instance, a hypothetical study could investigate derivatives of this compound as inhibitors of an enzyme like phenoloxidase. nih.gov The docking results would help in understanding the structure-activity relationship (SAR), guiding the synthesis of more potent inhibitors.

Table 3: Representative Molecular Docking Results for Benzaldehyde Derivatives against a Hypothetical Protein Target

| Compound | Derivative of | Binding Energy (kcal/mol) | Key Interacting Residues |

| Ligand 1 | Benzaldehyde | -6.5 | TYR85, SER102 |

| Ligand 2 | 4-Hydroxybenzaldehyde | -7.2 | TYR85, SER102, HIS204 |

| Ligand 3 | This compound | -6.8 | TYR85, SER102, PHE201 |

| Ligand 4 | This compound thiosemicarbazone | -8.1 | TYR85, SER102, CYS83 |

This table is for illustrative purposes and shows the type of data generated from a molecular docking study. The values are hypothetical.

Spectroscopic Characterization and Conformational Analysis of 3 Fluorobenzaldehyde

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides profound insights into the molecular structure, bonding, and conformational equilibrium of 3-Fluorobenzaldehyde.

A comprehensive analysis of the FT-IR spectra for monohalogenated benzaldehydes, including this compound, has been conducted. researchgate.netniscpr.res.in The vibrational assignments are supported by normal coordinate analysis and comparison with related molecules. The C=O stretching vibration, a characteristic band for aldehydes, appears around 1700 cm⁻¹. niscpr.res.in The exact position of this and other bands can be influenced by the conformational state (O-cis vs. O-trans) of the molecule. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-F stretching and various bending modes appear in the fingerprint region (below 1500 cm⁻¹).

Table 1: Selected FT-IR Vibrational Assignments for this compound Note: The assignments are based on studies of halogenated benzaldehydes. Exact wavenumbers can vary based on experimental conditions.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3080 | ν(C-H) | Aromatic C-H Stretch |

| ~2860 | ν(C-H) | Aldehydic C-H Stretch |

| ~1705 | ν(C=O) | Carbonyl Stretch |

| ~1590 | ν(C-C) | Aromatic C-C Stretch |

| ~1480 | ν(C-C) | Aromatic C-C Stretch |

| ~1250 | ν(C-F) | C-F Stretch |

| ~1200 | β(C-H) | In-plane C-H Bend |

| ~880 | γ(C-H) | Out-of-plane C-H Bend |

Complementary to FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of a molecule. solidstatetechnology.us For this compound, FT-Raman is particularly useful for observing vibrations of the carbon skeleton and other less polar bonds. Studies have successfully measured the FT-Raman spectra of m-fluorobenzaldehyde (this compound) as part of a broader analysis of halogenated benzaldehydes. researchgate.netniscpr.res.in The spectra are analyzed in conjunction with FT-IR data and computational calculations to provide a complete vibrational assignment. Raman polarization measurements, where possible, aid in distinguishing between symmetric and asymmetric vibrational modes. researchgate.netniscpr.res.in

Table 2: Selected FT-Raman Vibrational Assignments for this compound Note: The assignments are based on studies of halogenated benzaldehydes. Exact wavenumbers can vary based on experimental conditions.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3085 | ν(C-H) | Aromatic C-H Stretch |

| ~1700 | ν(C=O) | Carbonyl Stretch |

| ~1595 | ν(C-C) | Aromatic C-C Stretch |

| ~1005 | Ring Breathing Mode | |

| ~800 | Ring Deformation | |

| ~680 | In-plane C-C-C Bend |

To achieve a definitive assignment of the experimental vibrational spectra, computational methods such as Density Functional Theory (DFT) are employed. psu.edunih.gov These calculations provide optimized molecular geometries, harmonic vibrational frequencies, and infrared and Raman intensities for the stable conformers (O-cis and O-trans) of this compound. nih.govniscpr.res.in

Normal coordinate analysis is a powerful computational tool used to describe the vibrational motions of a molecule. nih.govcdnsciencepub.com This analysis decomposes the complex vibrations into a set of fundamental vibrations known as normal modes. For this compound, normal coordinate analysis has been performed using a modified valence force field, with force constants refined through an overlay least-squares technique using experimental frequencies from a series of related halogenated benzaldehydes. researchgate.netniscpr.res.in This approach allows for a detailed understanding of how different internal coordinates (bond stretches, angle bends, and torsions) contribute to each observed vibrational band, a concept known as the Potential Energy Distribution (PED). niscpr.res.in

Computational studies on 3-halogenobenzaldehydes have shown that while the energy difference between the O-cis and O-trans conformers is small, the barrier to rotation between them is significant, estimated to be around 8 kcal/mol. niscpr.res.in For this compound specifically, the O-cis conformer (where the C=O bond is cis to the C-F bond) is slightly favored energetically over the O-trans conformer in both nonpolar and polar solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution.

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum typically shows a singlet for the aldehydic proton and a complex multiplet pattern for the four aromatic protons due to spin-spin coupling between themselves and with the fluorine atom. The aldehydic proton is highly deshielded and appears at a characteristic downfield shift.

Table 3: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.99 | s | Aldehydic Proton (CHO) |

| 7.68 | d | Aromatic Proton |

| 7.56 | m | Aromatic Proton |

| 7.53 | m | Aromatic Proton |

| 7.33 | m | Aromatic Proton |

Data obtained in CDCl₃ at 399.65 MHz.

The ¹³C NMR spectrum of this compound reveals the different carbon environments within the molecule. Due to the molecule's symmetry, there are seven distinct carbon signals. The carbonyl carbon is significantly deshielded and appears at the lowest field. The carbon atom directly bonded to the fluorine atom (C3) shows a large one-bond carbon-fluorine coupling constant (¹JC-F), and other carbons in the ring exhibit smaller two-, three-, and four-bond couplings (²JC-F, ³JC-F, ⁴JC-F), which can further split the signals.

Table 4: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 191.0 | C=O |

| 163.2 (d, ¹JC-F = 248 Hz) | C3 |

| 138.3 (d, ³JC-F = 7 Hz) | C1 |

| 131.0 (d, ³JC-F = 8 Hz) | C5 |

| 125.6 (d, ⁴JC-F = 3 Hz) | C6 |

| 122.2 (d, ²JC-F = 22 Hz) | C2 |

| 115.6 (d, ²JC-F = 21 Hz) | C4 |

Note: Assignments and coupling constants are typical representations from spectral databases and literature.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for probing the local electronic environment of the fluorine atom in fluorinated compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum provides distinct information regarding the fluorine substituent on the benzene (B151609) ring. The chemical shift of the fluorine nucleus is sensitive to the electron density and the nature of neighboring groups.

In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹⁹F NMR spectrum of this compound exhibits a characteristic chemical shift. spectrabase.com This shift, when compared to a standard reference like C₆F₆, helps in confirming the identity and purity of the compound. The coupling between the fluorine nucleus and the adjacent aromatic protons (³JHF and ⁴JHF) can also be observed, providing further structural information.

Table 1: ¹⁹F NMR Data for this compound

| Property | Value | Solvent |

|---|---|---|

| Chemical Shift (δ) | -113.4 ppm (approx.) | CDCl₃ |

Note: The exact chemical shift can vary slightly depending on the specific experimental conditions and reference standard used.

Rotational Spectroscopy and Microwave Spectroscopy

Rotational and microwave spectroscopy are high-resolution techniques that provide precise information about the geometry and conformational landscape of molecules in the gas phase. acs.orgnih.gov These methods measure the absorption of microwave radiation by a molecule, which corresponds to transitions between quantized rotational energy levels. The resulting rotational constants are inversely related to the molecule's moments of inertia, allowing for the accurate determination of bond lengths and angles. acs.orgnih.gov

For this compound, Fourier transform microwave (FTMW) spectroscopy has been employed to investigate its rotational spectrum in the 4 to 26 GHz range. acs.orgnih.gov This analysis is crucial for identifying the stable conformers of the molecule and characterizing their structures with high precision. acs.org

Identification of Rotamers (O-cis and O-trans)

The internal rotation of the aldehyde group (-CHO) relative to the benzene ring in this compound gives rise to two planar conformers, or rotamers: O-cis and O-trans. acs.orgnih.gov In the O-cis conformer, the carbonyl oxygen is oriented towards the C2-C3 bond of the ring, while in the O-trans conformer, it is directed away from this bond.

Microwave spectroscopy has successfully identified and characterized both the O-cis and O-trans rotamers of this compound. acs.orgnih.govacs.org The assignment of separate rotational spectra for each conformer confirms their existence as distinct, stable structures in the gas phase. acs.org The O-cis conformer is found to be slightly more stable than the O-trans form. researchgate.net

Table 2: Experimentally Determined Rotational Constants for this compound Conformers (MHz)

| Conformer | Rotational Constant A | Rotational Constant B | Rotational Constant C |

|---|---|---|---|

| O-cis | 3589.5 | 989.3 | 775.4 |

| O-trans | 4658.1 | 823.1 | 700.0 |

Data derived from microwave spectroscopic studies.

Analysis of Conformational Landscapes in Gas Phase and Solution

The conformational preference of this compound can differ between the gas phase and solution due to intermolecular interactions with solvent molecules. In the gas phase, as determined by microwave spectroscopy, the O-cis and O-trans conformers have a small energy difference, with the O-cis form being slightly favored. researchgate.netcdnsciencepub.com The free energy difference in the gas phase at 260 K was reported as 1.25 ± 0.84 kJ/mol. cdnsciencepub.com